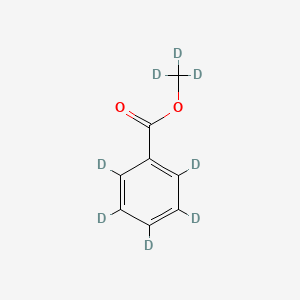

Methyl benzoate-d8

Cat. No. B1456353

Key on ui cas rn:

91929-46-3

M. Wt: 144.2 g/mol

InChI Key: QPJVMBTYPHYUOC-JGUCLWPXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08198488B2

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.

[Compound]

Name

RuCl2(R-BINAP)(dmf)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

S,S-DPEN

Quantity

0.01 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

ester

Quantity

20 mmol

Type

reactant

Reaction Step Four

Name

NaOMe

Quantity

1 mmol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCCC[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C[O-:15].[Na+].[H][H].C1[CH2:23][O:22]CC1>>[C:13]([O:22][CH3:23])(=[O:15])[C:12]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Three

[Compound]

|

Name

|

RuCl2(R-BINAP)(dmf)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

S,S-DPEN

|

|

Quantity

|

0.01 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

ester

|

|

Quantity

|

20 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCC

|

Step Six

|

Name

|

NaOMe

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Ten

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution stirred for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were successively added to the autoclave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a thermostatted oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set at 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the mentioned time, the autoclave was removed from the oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in a cold-water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with MTBE (5 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with aq. sat. NH4Cl (5 ml)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over a plug of celite

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08198488B2

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.

[Compound]

Name

RuCl2(R-BINAP)(dmf)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

S,S-DPEN

Quantity

0.01 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

ester

Quantity

20 mmol

Type

reactant

Reaction Step Four

Name

NaOMe

Quantity

1 mmol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCCC[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C[O-:15].[Na+].[H][H].C1[CH2:23][O:22]CC1>>[C:13]([O:22][CH3:23])(=[O:15])[C:12]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Three

[Compound]

|

Name

|

RuCl2(R-BINAP)(dmf)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

S,S-DPEN

|

|

Quantity

|

0.01 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

ester

|

|

Quantity

|

20 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCC

|

Step Six

|

Name

|

NaOMe

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Ten

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution stirred for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were successively added to the autoclave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a thermostatted oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set at 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the mentioned time, the autoclave was removed from the oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in a cold-water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with MTBE (5 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with aq. sat. NH4Cl (5 ml)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over a plug of celite

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08198488B2

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.

[Compound]

Name

RuCl2(R-BINAP)(dmf)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

S,S-DPEN

Quantity

0.01 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

ester

Quantity

20 mmol

Type

reactant

Reaction Step Four

Name

NaOMe

Quantity

1 mmol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCCC[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C[O-:15].[Na+].[H][H].C1[CH2:23][O:22]CC1>>[C:13]([O:22][CH3:23])(=[O:15])[C:12]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Three

[Compound]

|

Name

|

RuCl2(R-BINAP)(dmf)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

S,S-DPEN

|

|

Quantity

|

0.01 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

ester

|

|

Quantity

|

20 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCC

|

Step Six

|

Name

|

NaOMe

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Ten

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution stirred for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were successively added to the autoclave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a thermostatted oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set at 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the mentioned time, the autoclave was removed from the oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in a cold-water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with MTBE (5 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with aq. sat. NH4Cl (5 ml)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over a plug of celite

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |